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Introduction

CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA
carboxylase (ACC).[1][2] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2,
the key enzymes responsible for regulating fatty acid synthesis and oxidation.[3][4][5] This
technical guide provides a comprehensive overview of the discovery, mechanism of action, and
preclinical development of CP-640186, presenting key data in a structured format for
researchers and drug development professionals.

Discovery and Chemical Properties

CP-640186 was developed as a more metabolically stable analog of an earlier compound, CP-
610431, which was identified through high-throughput screening.[6] It belongs to the N-
substituted bipiperidylcarboxamide class of compounds.[5] The inhibition of ACC by CP-640186
is reversible.[7]

Chemical Structure:
e Molecular Formula: C26H39N304

e Molecular Weight: 485.62 g/mol [3]
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Mechanism of Action: Dual Inhibition of ACC

Isoforms

CP-640186 exerts its effects by inhibiting both isoforms of acetyl-CoA carboxylase, ACC1 and
ACC2. ACC is a bhiotin-dependent enzyme that catalyzes the irreversible carboxylation of

acetyl-CoA to produce malonyl-CoA.[8]

o ACCI1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose
tissue, ACC1 provides malonyl-CoA for the synthesis of fatty acids.

¢ ACC2: Found in the outer mitochondrial membrane of oxidative tissues like skeletal muscle
and the heart, the malonyl-CoA produced by ACC2 allosterically inhibits carnitine
palmitoyltransferase | (CPT1), an enzyme essential for the transport of long-chain fatty acids

into the mitochondria for [3-oxidation.

By inhibiting both ACC1 and ACC2, CP-640186 reduces the overall cellular concentration of
malonyl-CoA. This dual action simultaneously suppresses de novo fatty acid synthesis and
promotes the oxidation of fatty acids.[5] Kinetic studies have shown that the inhibition is
uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA,
bicarbonate, and citrate.[7]

Signaling Pathway and Metabolic Consequences

The inhibition of ACC by CP-640186 initiates a cascade of metabolic changes that shift cellular
energy metabolism from lipid synthesis to lipid oxidation.
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CP-640186 Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-640186 from in vitro and in
vivo studies.
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ble 1: In Vi hibi | Cellul .

Speciesi/Cell
Parameter ) Target Value Reference
Line
IC50 Rat ACC1 (liver) 53 nM [11[2]13]
ACC2 (skeletal
Rat 61 nM [1121[3]
muscle)
Rat, Mouse,
ACC1 & ACC2 ~60 nM [5]
Monkey, Human
Fatty Acid
EC50 HepG2 cells Synthesis 0.62 uM [1]
Inhibition
Triglyceride
HepG2 cells Synthesis 1.8 uM [1]
Inhibition
Palmitate Acid
C2C12 cells Oxidation 57 nM [1]
Stimulation
Rat Palmitate Acid
Epitrochlearis Oxidation 1.3 uM [1]
Muscle Stimulation

Table 2: In Vivo Efficacy (ED50 Values)
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Parameter Species Tissue/Effect Value (mg/kg) Reference
Malonyl-CoA )
] Rat Liver 55 [6]
Reduction
Rat Soleus Muscle 6 [6]
uadriceps
Rat Q P 15 [6]
Muscle
Rat Cardiac Muscle 8 [6]
Fatty Acid
Synthesis Rat - 13 [6]
Inhibition
CD1 Mice - 11 [6]
ob/ob Mice - 4 [6]
Whole Body
Fatty Acid
o Rat - ~30 [6]
Oxidation
Stimulation
Acute Efficac 4.6 (1h), 9.7 (4h),
Y e _ ). o7 @n).
(Oral Gavage) 21 (8h)

Table 3: Pharmacokinetic Parameters in Rats
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Parameter

Route Value Reference

IV (5 mg/kg) / Oral (10

Plasma Half-life (t1/2) 15h [2]
mg/kg)
Bioavailability Oral 39% [2]
Plasma Clearance )
v 65 ml/min/kg [2]
(Clp)
Volume of Distribution
v 5 L/kg [2]
(Vdss)
Tmax (Oral) Oral 1.0h [2]
Cmax (Oral) Oral 345 ng/mL [2]
AUCO-o (Oral) Oral 960 ng-h/mL [2]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays of CP-640186 are

proprietary. However, based on the available literature, representative methodologies can be

outlined.

Representative Protocol: In Vitro ACC Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound

against ACC, often by measuring the production of ADP.
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Prepare Reagents:
- ACC Enzyme
- CP-640186 (Test Inhibitor)
- ATP, Acetyl-CoA, Bicarbonate
- Assay Buffer

}

Add Test Inhibitor (CP-640186)
and ACC Enzyme to Plate

Initiate Reaction with
Substrate Mix (ATP, Acetyl-CoA, Bicarbonate)

Gncubate at Room Temperature)

Stop Reaction
(Optional, depending on detection)

}

Detect Signal
(e.g., Luminescence for ADP production)

Analyze Data:
Calculate % Inhibition and IC50
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In Vitro ACC Inhibition Assay Workflow
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Methodology:

Reagent Preparation: Prepare solutions of recombinant ACC1 or ACC2 enzyme, a dilution
series of CP-640186, and a substrate master mix containing ATP, acetyl-CoA, and sodium
bicarbonate in an appropriate assay buffer.

Enzyme and Inhibitor Addition: Add the ACC enzyme and varying concentrations of CP-
640186 to the wells of a microplate. Include controls for no enzyme and no inhibitor (vehicle
control).

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow
for binding.

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate master mix to all
wells.

Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or
37°C) for a specific duration.

Signal Detection: Measure the product formation. A common method is to quantify the
amount of ADP produced using a commercial kit such as ADP-Glo™, which generates a
luminescent signal proportional to the ADP concentration.

Data Analysis: Calculate the percentage of inhibition for each concentration of CP-640186
relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-
response curve.

Representative Protocol: Chemical Synthesis

The synthesis of N-substituted bipiperidylcarboxamides like CP-640186 generally involves the
coupling of a carboxylic acid derivative with an amine. A plausible, though not confirmed,
synthetic approach is outlined below.

General Synthetic Scheme:

e Amide Coupling: The core structure is likely assembled via an amide bond formation
between a substituted piperidine carboxylic acid and a second, distinct piperidine derivative.
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Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this
transformation.

» Functional Group Interconversion: The substituents on the piperidine rings can be introduced
either before or after the key amide coupling step through various functional group
manipulations.

Preclinical Development and Potential Applications

Preclinical studies in various animal models have demonstrated that CP-640186 can effectively
reduce tissue malonyl-CoA levels, inhibit fatty acid synthesis, and stimulate fatty acid oxidation.
[6] These effects translate to favorable metabolic outcomes, including reductions in body
weight and improvements in insulin sensitivity in diet-induced obese animal models.[5][9]

The potent and well-characterized mechanism of action of CP-640186 has made it a valuable
tool compound for studying the roles of ACC and fatty acid metabolism in various physiological
and pathological processes. Beyond metabolic diseases, research has explored its potential as
an antiviral agent, demonstrating efficacy against Dengue virus in preclinical models.[10][11]

Conclusion

CP-640186 is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase that has been
instrumental in elucidating the therapeutic potential of targeting fatty acid metabolism. Its well-
defined mechanism of action and demonstrated efficacy in preclinical models for metabolic
disorders and other diseases underscore the importance of ACC as a drug target. The
quantitative data and methodologies presented in this guide provide a valuable resource for
researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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